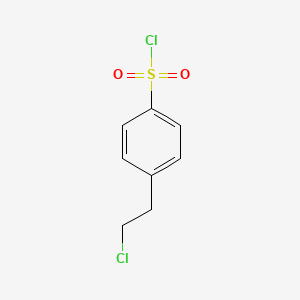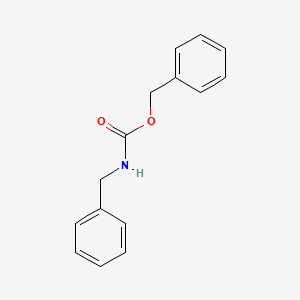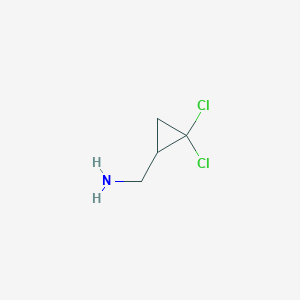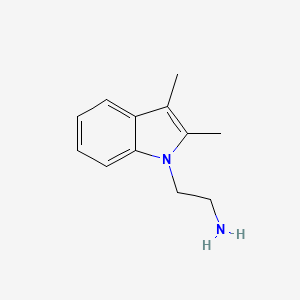
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, or MBDB, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the naturally occurring hallucinogen MDMA, and has been used in laboratory experiments to study the effects of MDMA on behavior and physiology. MBDB has a wide range of applications in scientific research, including its use in the synthesis of other compounds, as a tool for studying the biochemical and physiological effects of MDMA, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Xylan Derivatives and Their Application Potential
The modification of xylan, a type of hemicellulose, demonstrates the potential for creating biopolymer ethers and esters with specific properties. This includes reactions to synthesize novel xylan esters, such as xylan-4-[N,N,N-trimethylammonium]butyrate chloride, through processes involving chemicals like sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride. These xylan derivatives show promise for applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents, thanks to their ability to form nanoparticles and their functional properties derived from the specific conditions of synthesis and the chemical structure of the resulting products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Epigenetics and Environmental Chemicals
Research into epigenetics has highlighted how environmental chemicals, including metals and organic pollutants, can modify epigenetic marks, such as DNA methylation, histone modifications, and microRNA expression. These alterations can mediate the toxicity of environmental chemicals, potentially leading to disease. The review underscores the need for further investigation to understand the long-term effects of epigenetic changes induced by environmental exposures and their implications for human health (Baccarelli & Bollati, 2009).
Degradation of Acetaminophen by Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been studied for their effectiveness in treating acetaminophen in water, a common pharmaceutical contaminant. This review compiles data on by-products, biotoxicity, and proposed degradation pathways, highlighting the environmental and health risks associated with acetaminophen and its by-products. The study emphasizes the need for further research on AOPs to improve the degradation efficiency and understand the implications of long-term exposure to these compounds and their by-products in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) are used widely in industrial applications but raise environmental and health concerns due to their potential for toxicity and presence in various matrices, including indoor dust and human tissues. Research points to the need for studying the environmental behavior of SPAs, understanding human exposure pathways, and assessing the toxicity of SPAs and their transformation products. The review calls for more comprehensive investigations to ensure the safety of SPAs and their use in consumer products (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOJWDDCFUZORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

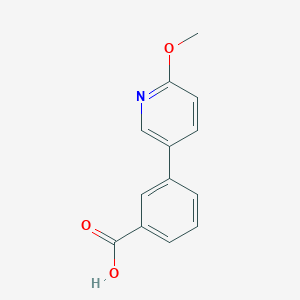
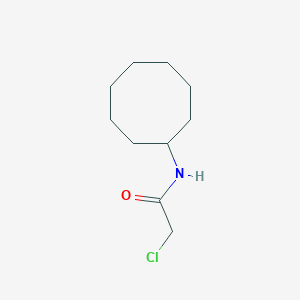
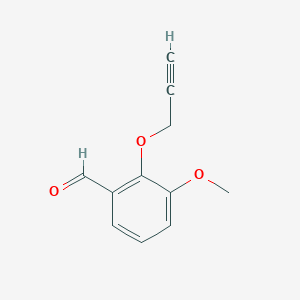
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
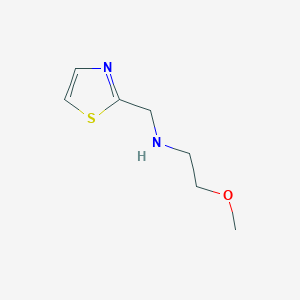
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
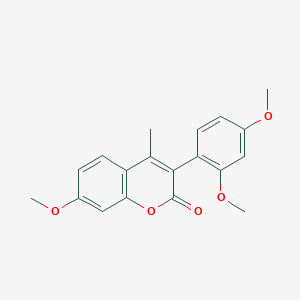
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
